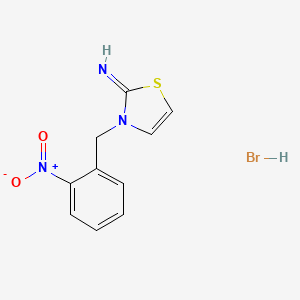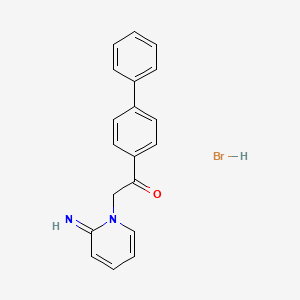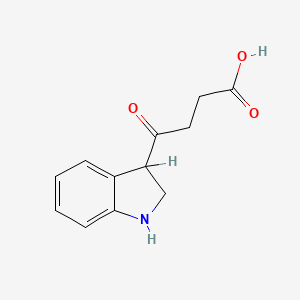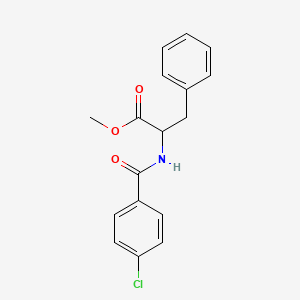![molecular formula C9H14N2O6 B3821693 N,N'-[methylenebis(oxy)]bis(N-acetylacetamide)](/img/structure/B3821693.png)
N,N'-[methylenebis(oxy)]bis(N-acetylacetamide)
Vue d'ensemble
Description
N,N'-[methylenebis(oxy)]bis(N-acetylacetamide), commonly known as "bis(oxymethylene) malonamide" or "BOM", is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. BOM has been used in a variety of applications, including as a chelating agent, a complexing agent, and a ligand for metal ions.
Mécanisme D'action
BOM acts as a chelating agent by forming stable complexes with metal ions. This is due to the presence of two oxygen atoms on each side of the methylene bridge, which allows for the formation of a stable complex with metal ions. BOM has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
BOM has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-cancer properties, as well as anti-inflammatory and anti-oxidant properties. BOM has also been shown to have neuroprotective effects, which may be due to its ability to scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BOM in lab experiments is its ability to form stable complexes with metal ions. This allows for the separation and purification of metal ions, which is important in many research applications. However, one limitation of using BOM is its potential toxicity. BOM has been shown to be toxic to some cells, which may limit its use in certain applications.
Orientations Futures
There are many future directions for research involving BOM. One area of research is the development of new materials using BOM as a ligand. Another area of research is the development of new drugs based on the anti-cancer and neuroprotective properties of BOM. Additionally, research is needed to further understand the mechanism of action of BOM and its potential toxicity.
Applications De Recherche Scientifique
BOM has been used in a variety of scientific research applications, including as a chelating agent for the separation and purification of metal ions. It has also been used as a complexing agent for the synthesis of metal complexes. BOM has been used in the development of new materials, including polymers and nanoparticles.
Propriétés
IUPAC Name |
N-acetyl-N-[(diacetylamino)oxymethoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O6/c1-6(12)10(7(2)13)16-5-17-11(8(3)14)9(4)15/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPRJBUOQKCBPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(=O)C)OCON(C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3821611.png)


![1-[2-(4-chlorophenyl)-2-oxoethyl]-2-(2-pyridinyl)pyridinium bromide](/img/structure/B3821636.png)
![3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3821642.png)

![2-[(2-nitrobenzyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B3821651.png)


![(8R*,9aS*)-2-[(5-tert-butyl-1,3-benzoxazol-2-yl)methyl]-8-hydroxytetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3821667.png)

![3-(4-nitrophenyl)-N-[2-(2-pyridinyl)ethyl]acrylamide](/img/structure/B3821701.png)
![[5-(anilinomethylene)-4-oxo-2-thioxotetrahydro-3-thienyl]acetic acid](/img/structure/B3821708.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(1H-indol-3-yl)ethanone](/img/structure/B3821718.png)